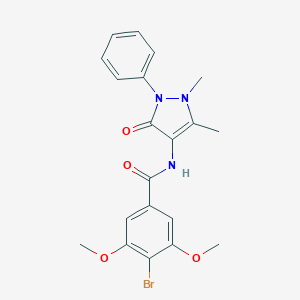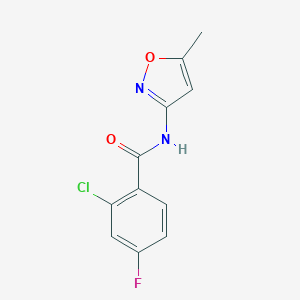![molecular formula C15H12F3NO4S B263077 Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate, also known as MTFB, is a chemical compound that has gained significant attention in the field of scientific research. It is a white powder that is soluble in organic solvents and has a molecular weight of 383.39 g/mol. MTFB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that regulates insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has several advantages for use in lab experiments. It is a stable compound that is readily available and easy to synthesize. Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate is also soluble in organic solvents, making it easy to handle and use in a variety of experimental setups. However, Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate. One area of interest is the development of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of interest is the use of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate as a tool for studying protein-protein interactions and enzyme activity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate and its potential side effects.
Synthesemethoden
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)aniline with methyl 2-amino benzoate in the presence of a suitable base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate. Other methods for synthesizing Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate include the reaction of 3-(trifluoromethyl)aniline with methyl 2-chlorobenzoate, followed by the reaction of the resulting intermediate with sodium sulfonate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been used as a tool for studying protein-protein interactions and enzyme activity. In pharmacology, Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been studied for its potential as a drug delivery agent and as a tool for investigating drug metabolism.
Eigenschaften
Produktname |
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate |
|---|---|
Molekularformel |
C15H12F3NO4S |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
methyl 2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C15H12F3NO4S/c1-23-14(20)12-7-2-3-8-13(12)19-24(21,22)11-6-4-5-10(9-11)15(16,17)18/h2-9,19H,1H3 |
InChI-Schlüssel |
CGHGOTNNRZVBOF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)



![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)